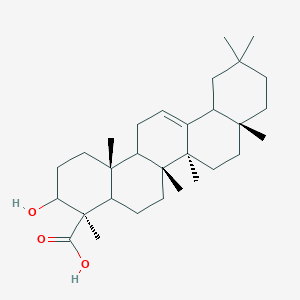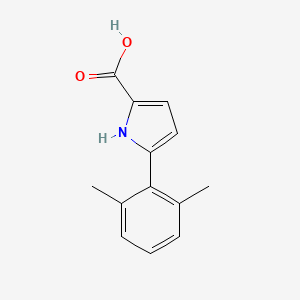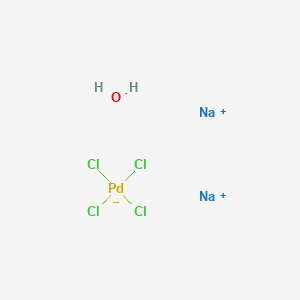
Disodium;tetrachloropalladium(2-);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;tetrachloropalladium(2-);hydrate, also known as disodium tetrachloropalladate(II), is an inorganic compound with the chemical formula Na₂PdCl₄·xH₂O. This compound is a reddish-brown powder that is soluble in water and acetic acid. It is commonly used in chemical synthesis and as a catalyst in various reactions .
Preparation Methods
Disodium;tetrachloropalladium(2-);hydrate can be prepared by reacting palladium(II) chloride with the appropriate alkali metal chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form . Industrial production methods involve similar processes, ensuring high purity and yield.
Chemical Reactions Analysis
Disodium;tetrachloropalladium(2-);hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with acetonitrile or benzonitrile, which are reactive and can further react with phosphines.
Common reagents used in these reactions include phosphines, acetonitrile, and benzonitrile. The major products formed are phosphine complexes of palladium, which are useful in various catalytic processes.
Scientific Research Applications
Disodium;tetrachloropalladium(2-);hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in Pd allergy patch testing to diagnose palladium allergies.
Industry: It is used in the production of noble-metal nanostructures with controlled morphologies.
Mechanism of Action
The mechanism by which disodium;tetrachloropalladium(2-);hydrate exerts its effects involves the formation of palladium complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Disodium;tetrachloropalladium(2-);hydrate can be compared with other similar compounds, such as:
Disodium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.
Disodium tetrachloronickelate(II): Contains nickel and has different catalytic properties.
The uniqueness of this compound lies in its specific reactivity and catalytic properties, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
Cl4H2Na2OPd |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
disodium;tetrachloropalladium(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChI Key |
SCTDRPALYUTNLG-UHFFFAOYSA-J |
Canonical SMILES |
O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


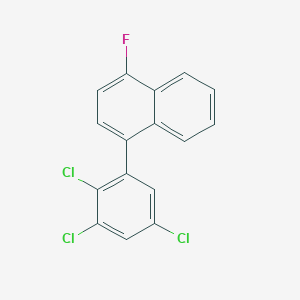
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
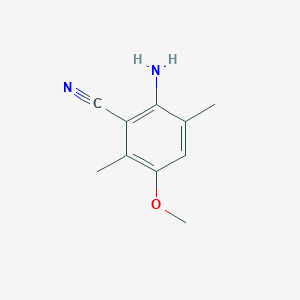
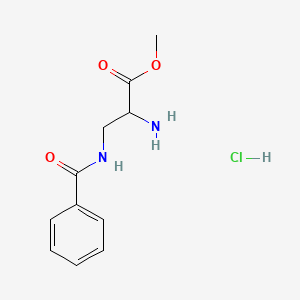
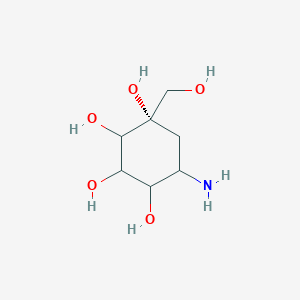
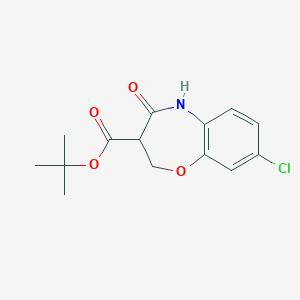
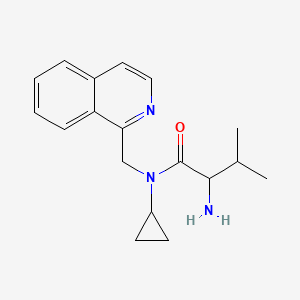
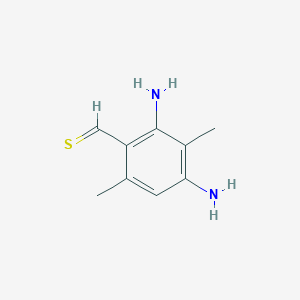
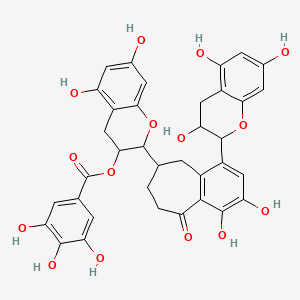
![2-(10-Chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14785122.png)
![(S)-1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperazine dihydrochloride](/img/structure/B14785136.png)

